molecular formula C10H12N2O3 B1184831 N-(2,6-dimethyl-4-nitrophenyl)acetamide

N-(2,6-dimethyl-4-nitrophenyl)acetamide

Cat. No. B1184831
M. Wt: 208.217
InChI Key: FVLFCHIARZIKGV-UHFFFAOYSA-N
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Patent
US07601870B2

Procedure details

2,6-Dimethylaniline (30.2 g) was added slowly to acetic anhydride (200 mL) cooled to 0° C. over 10 minutes. After 30 minutes, acetic acid (40 mL) and fuming nitric acid (15 mL) were added to the reaction mixture and the cooling was removed. The reaction mixture was filtered after 1 hour and the crystals were washed with water and dried in vacuo to furnish 5.20 g (30% yield) of the title compound as a yellow solid. 1H NMR (500 MHz, DMSO-d6): 2.10 (s, 3H), 2.26 (s, 6H), 7.98 (s, 2H), 9.61 (s, 1H).
Quantity
30.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
30%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:3]=1[NH2:4].[C:10]([O:13]C(=O)C)(=O)[CH3:11].[N+:17]([O-])([OH:19])=[O:18]>C(O)(=O)C>[CH3:1][C:2]1[CH:8]=[C:7]([N+:17]([O-:19])=[O:18])[CH:6]=[C:5]([CH3:9])[C:3]=1[NH:4][C:10](=[O:13])[CH3:11]

Inputs

Step One
Name
Quantity
30.2 g
Type
reactant
Smiles
CC1=C(N)C(=CC=C1)C
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cooling was removed
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered after 1 hour
Duration
1 h
WASH
Type
WASH
Details
the crystals were washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=C(C(=CC(=C1)[N+](=O)[O-])C)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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